3-methanesulfonyl-2,2-dimethylpropanoic acid

描述

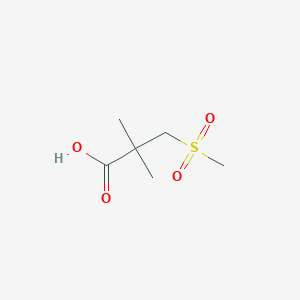

3-Methanesulfonyl-2,2-dimethylpropanoic acid is a branched carboxylic acid derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 3-position and two methyl groups at the 2-position. These analogs include hydroxy, chloro, amino, cyano, and methoxy groups, which provide insights into the physicochemical and biological properties of this compound class .

The methanesulfonyl group is a strong electron-withdrawing substituent, likely enhancing the acidity of the carboxylic acid moiety compared to analogs with electron-donating groups. Such structural modifications are critical in medicinal chemistry for tuning solubility, metabolic stability, and target binding .

属性

IUPAC Name |

2,2-dimethyl-3-methylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4S/c1-6(2,5(7)8)4-11(3,9)10/h4H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYVGPXHEONOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277520 | |

| Record name | 2,2-dimethyl-3-(methylsulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-67-4 | |

| Record name | NSC2717 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-dimethyl-3-(methylsulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonyl-2,2-dimethylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-2,2-dimethylpropanoic acid typically involves the sulfonylation of 2,2-dimethylpropanoic acid. One common method includes the reaction of 2,2-dimethylpropanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

3-methanesulfonyl-2,2-dimethylpropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.

Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research has shown that derivatives of 3-methanesulfonyl-2,2-dimethylpropanoic acid exhibit significant antiproliferative activity against cancer cells. For instance, a study synthesized a series of compounds based on this structure, demonstrating efficacy against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, which is competitive with established chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . This suggests potential for further development as anticancer agents.

Histone Deacetylase Inhibition

The compound has also been investigated for its role as a histone deacetylase inhibitor (HDACI). The modification of its structure has led to the synthesis of new analogs that show promising HDAC inhibitory activity, which is crucial for cancer therapy as HDACs play a significant role in the regulation of gene expression related to cancer progression .

Material Science

Electrochemical Applications

this compound is being explored for use in electrochemical applications. Its derivatives can be utilized in the formulation of electrolytes for lithium-ion batteries and other energy storage systems due to their high conductivity and stability . This positions the compound as a candidate for enhancing the performance and safety of battery technologies.

Green Chemistry

Catalytic Applications

The compound serves as a catalyst in various organic reactions, particularly in esterification processes. Its strong acidic properties allow it to facilitate reactions that are otherwise challenging under conventional conditions. This aligns with the principles of green chemistry by providing an environmentally friendly alternative to more hazardous reagents .

Case Studies

作用机制

The mechanism of action of 3-methanesulfonyl-2,2-dimethylpropanoic acid involves its reactive sulfonyl group, which can interact with nucleophiles such as amino acids in proteins. This interaction can lead to the modification of protein function or inhibition of enzyme activity. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 3-position substituent significantly influences molecular properties. Key analogs and their characteristics are summarized below:

Key Observations:

- Acidity: The sulfonyl group in this compound is expected to lower the pKa of the carboxylic acid (~1–2) compared to hydroxy (pKa ~3–4) or methyl-substituted analogs.

- Solubility : Polar substituents (e.g., -OH, -SO₂CH₃) enhance water solubility, whereas aromatic groups (e.g., -C₆H₄Cl) reduce it .

- Thermal Stability : Bulky substituents (e.g., -C₆H₄Cl) increase melting points due to restricted molecular motion .

生物活性

3-Methanesulfonyl-2,2-dimethylpropanoic acid (MSDMPA) is a sulfonic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound's unique structure, characterized by a methanesulfonyl group, allows it to interact with various biological targets, making it a subject of interest in both academic and industrial research.

The biological activity of MSDMPA is primarily attributed to its reactive sulfonyl group, which can act as an electrophile. This property enables MSDMPA to interact with nucleophiles such as amino acids in proteins, leading to modifications in protein function or inhibition of enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : MSDMPA can inhibit specific enzymes by modifying active sites through nucleophilic attack.

- Protein Modification : The interaction with proteins can lead to alterations in their structure and function, impacting various metabolic pathways.

Biological Applications

Research indicates that MSDMPA has several potential applications in biological systems:

- Enzyme Studies : It serves as a biochemical probe to study enzyme kinetics and mechanisms.

- Therapeutic Potential : Its ability to regulate biological processes positions it as a candidate for developing treatments for diseases such as cancer and neurodegenerative disorders .

Case Studies

- Antiproliferative Activity : In a study examining the effects of MSDMPA on cancer cell lines, it was observed that the compound exhibited significant inhibitory activity against HCT-116 colon cancer cells, with an IC50 value indicating effective dose levels .

- Enzyme Interaction Studies : A series of biochemical assays demonstrated that MSDMPA could modulate the activity of certain enzymes involved in metabolic pathways, suggesting its utility in metabolic research.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。